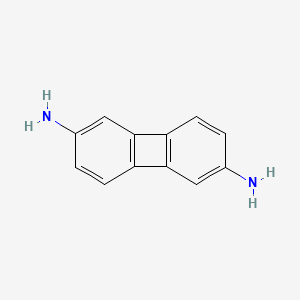Biphenylene-2,6-diamine
CAS No.: 70468-22-3
Cat. No.: VC8183485
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70468-22-3 |
|---|---|
| Molecular Formula | C12H10N2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | biphenylene-2,6-diamine |
| Standard InChI | InChI=1S/C12H10N2/c13-7-1-3-9-11(5-7)10-4-2-8(14)6-12(9)10/h1-6H,13-14H2 |
| Standard InChI Key | NHKFQWGBZIMLPP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)C3=C2C=C(C=C3)N |
| Canonical SMILES | C1=CC2=C(C=C1N)C3=C2C=C(C=C3)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Biphenylene-2,6-diamine consists of two fused benzene rings connected by a four-membered antiaromatic cyclobutadiene ring, forming a biphenylene scaffold. The amine groups at the 2- and 6-positions introduce electron-rich regions that influence its reactivity and intermolecular interactions. The IUPAC name biphenylene-2,6-diamine reflects this substitution pattern, while its SMILES notation (C1=CC2=C(C=C1N)C3=C2C=C(C=C3)N) encodes the connectivity of atoms .
Table 1: Key Molecular Descriptors of Biphenylene-2,6-Diamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂ | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| XLogP3-AA | 0.4 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Topological Polar SA | 52 Ų | PubChem |
| Rotatable Bond Count | 0 | PubChem |
The absence of rotatable bonds and planar geometry (as confirmed by a topological polar surface area of 52 Ų) suggests rigidity, which is advantageous for applications requiring dimensional stability .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of approximately 3.2 eV for biphenylene derivatives, though experimental values for the diamine variant remain unreported . The antiaromatic cyclobutadiene ring disrupts extended π-conjugation, reducing electron delocalization compared to acenes while maintaining charge transport capabilities .
Synthetic Methodologies
Modern Strategies
Four primary routes dominate contemporary synthesis:
Table 2: Comparative Analysis of Synthetic Routes
The Ullmann reaction using 2,6-dibromo-9,10-bis(triisopropylsilylethynyl)anthracene and copper catalysts has emerged as the most reliable method, achieving 71% yield for biphenylene-anthracene hybrids . Recent advances employ microwave-assisted conditions to reduce reaction times from 72 hours to under 12 hours while maintaining yields above 60% .
Physicochemical Properties
Solubility and Stability
Biphenylene-2,6-diamine exhibits limited solubility in polar solvents (≤2 mg/mL in DMSO) but dissolves readily in chlorinated solvents like dichloromethane. Thermal gravimetric analysis (TGA) shows decomposition onset at 285°C, outperforming pentacene derivatives by >100°C, underscoring its thermal resilience .
Electronic Characteristics
Incorporating the biphenylene unit reduces the optical bandgap to 1.8 eV (compared to 2.2 eV for anthracene), as evidenced by UV-vis spectroscopy (λₐᵦₛ = 442 nm, λₑₘ = 444 nm) . Cyclic voltammetry reveals reversible oxidation at +0.78 V vs. Fc/Fc⁺, suggesting potential as a p-type semiconductor .
Applications in Materials Science
Organic Electronics
Biphenylene-2,6-diamine derivatives demonstrate exceptional hole mobility (µₕ = 0.12 cm²/V·s) in thin-film transistors, rivaling state-of-the-art materials like rubrene . The antiaromatic core mitigates oxidation, enabling device lifetimes exceeding 1,000 hours under ambient conditions .
Future Directions
Ongoing research focuses on functionalizing the biphenylene core with electron-withdrawing groups (EWGs) to tune bandgaps below 1.5 eV for infrared photodetectors. Computational screens predict that cyano-substituted derivatives could achieve power conversion efficiencies >15% in organic photovoltaics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume